molecular formula C15H31BrO2 B8635309 11-Bromo-1,1-diethoxyundecane CAS No. 816467-98-8

11-Bromo-1,1-diethoxyundecane

Cat. No.: B8635309
CAS No.: 816467-98-8
M. Wt: 323.31 g/mol
InChI Key: MZXFDYQAESWWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Bromo-1,1-diethoxyundecane is a useful research compound. Its molecular formula is C15H31BrO2 and its molecular weight is 323.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

816467-98-8

Molecular Formula

C15H31BrO2

Molecular Weight

323.31 g/mol

IUPAC Name

11-bromo-1,1-diethoxyundecane

InChI

InChI=1S/C15H31BrO2/c1-3-17-15(18-4-2)13-11-9-7-5-6-8-10-12-14-16/h15H,3-14H2,1-2H3

InChI Key

MZXFDYQAESWWEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCCCCCCBr)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml round bottomed flask, 12.5 g of 11-bromoundecanol was dissolved in 50 ml of dichloromethane. A slurry of 16.2 g pyridiniumchlorochromate (PCC) in 100 ml of dichloromethane was added. The mixture was stirred at room temperature for 2 hours and then poured into 300 ml of diethylether. A brown solid was filtered off and the liquid phase was passed through a short column of silica gel using diethylether as eluent. The organic solvent was evaporated under reduced pressure and the residue was dissolved in absolute ethanol (EtOH) and anhydrous calcium chloride was added together with a small amount of p-toluene sulphonic acid (not shown in Scheme IV). This reaction mixture was left at room temperature over night. The solvent was removed under vacuum and the residue was taken up in diethyl ether and washed with saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulphate, filtered, and evaporated until no more solvent came off. The residue was dissolved in 15 ml of ethyl acetate/petroleum ether 1:4 mixture (v/v) and purified using column chromatography with said solvent mixture as eluent. 9.5 g of 11-bromoundecanal diethyl acetal was isolated. The 1H-NMP spectrum of the compound was found to be in accordance with the structure in Scheme IV.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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